molecular formula C24H31N3O5S3 B2932751 ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-95-6

ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2932751
CAS No.: 683790-95-6
M. Wt: 537.71
InChI Key: DXSAAQSLUUSHMG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide derivative featuring a fused thieno[2,3-d]thiazole core. Key structural elements include:

  • N,N-Dibutylsulfamoyl group: A sulfonamide substituent with two butyl chains, contributing to lipophilicity and modulating solubility .
  • Ethyl ester at position 5: A common functional group for enhancing metabolic stability or enabling prodrug strategies .

Properties

IUPAC Name

ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S3/c1-5-8-14-27(15-9-6-2)35(30,31)18-12-10-17(11-13-18)21(28)25-24-26-22-19(34-24)16(4)20(33-22)23(29)32-7-3/h10-13H,5-9,14-15H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSAAQSLUUSHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(S3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Biological Activity

Ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a synthetic compound that likely exhibits biological activity due to its complex structure, which includes a thieno[2,3-d]thiazole moiety known for its pharmacological properties. Compounds with similar structures have been studied for various biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives have shown effectiveness against a range of bacteria and fungi. The presence of a sulfamoyl group may enhance this activity by interfering with bacterial folate synthesis.
  • Antitumor Activity : Thiazole-containing compounds have been explored for their potential in cancer therapy. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of such compounds. Key factors influencing activity include:

  • Substituents on the Thiazole Ring : Modifications can significantly affect potency and selectivity.
  • Sulfamoyl Group : This functional group can enhance solubility and bioavailability, impacting overall efficacy.
  • Ethyl Ester Functionality : The ethyl ester may influence the compound's pharmacokinetics, affecting absorption and metabolism.

Data Table: Comparison of Similar Compounds

Compound NameStructureBiological ActivityReferences
Compound AStructure AAntimicrobial, Antitumor ,
Compound BStructure BAnti-inflammatory
Compound CStructure CAntiviral

Case Study 1: Antimicrobial Activity

A study investigated a series of thiazole derivatives, including those with sulfamoyl substitutions. Results indicated that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to inhibition of cell wall synthesis.

Case Study 2: Antitumor Effects

Research on thiazole-based compounds revealed that they could induce cell cycle arrest in cancer cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells, suggesting potential for further development as an anticancer agent.

Case Study 3: Anti-inflammatory Mechanism

A derivative similar to the target compound was tested for its anti-inflammatory effects in animal models. Results showed a reduction in edema and inflammatory markers, indicating that such compounds could be candidates for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

Ethyl 4-(4-(2,3-Dihydro-1H-perimidin-2-yl)benzamido)butanoate (12)
  • Core Structure: Benzamido-linked perimidine (a fused benzene-imidazole system) instead of thieno-thiazole.
  • Properties : Lower yield (35%) and moderate melting point (128.6–132.5°C) compared to thiazole derivatives .
  • Functional Groups : Ethyl ester and amide linker, similar to the target compound, but lacks sulfonamide .
Ethyl 2-{2-[N-(Imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives
  • Core Structure : Imidazolidin-2-ylidene-sulfamoyl with thioether linkages.
  • Synthesis : Prepared via reactions with ethyl bromoacetate and triethylamine, a method applicable to sulfonamide derivatives like the target compound .
  • Key Difference: Absence of the thieno-thiazole system, reducing aromatic conjugation .

Sulfonamide-Substituted Analogues

Ethyl 2-(4-(N,N-Diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
  • Structure : Nearly identical to the target compound but with diethylsulfamoyl instead of dibutylsulfamoyl.
  • Impact of Alkyl Chains : The dibutyl group in the target compound likely increases lipophilicity (logP) compared to diethyl, affecting membrane permeability and solubility .
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-Hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
  • Structure : Thiazole-carboxamide with piperazinyl and pyrimidine substituents.
  • Comparison: Shares a thiazole core but lacks the fused thieno-thiazole system and sulfonamide group, highlighting the target compound’s unique dual-heterocyclic design .

Table 1: Key Parameters of Selected Compounds

Compound Name Core Structure Yield (%) Melting Point (°C) Notable Features
Target Compound Thieno[2,3-d]thiazole N/A N/A Dibutylsulfamoyl, ethyl ester
Ethyl 4-(4-Perimidinylbenzamido)butanoate Perimidine 35 128.6–132.5 Low yield, no sulfonamide
Diethylsulfamoyl Analogue Thieno[2,3-d]thiazole N/A N/A Shorter alkyl chains
Imidazolidin-2-ylidene Derivative 11–19 Imidazolidin-thioacetate 42–50 90.8–234.3 Sulfamoyl-thioether linkage

Key Observations:

  • Synthetic Challenges: The target compound’s fused thieno-thiazole system may require multistep synthesis, similar to perimidine derivatives (e.g., compound 12, 35% yield) .
  • Thermal Stability : Compounds with extended aromatic systems (e.g., perimidine in compound 14, melting point ~147°C) exhibit higher thermal stability than aliphatic sulfonamides .
  • Solubility : The dibutylsulfamoyl group in the target compound likely reduces aqueous solubility compared to diethyl or hydroxyethyl substituents (e.g., compound BP 27384) .

Research Implications and Gaps

  • Synthetic Optimization : Higher yields reported for imidazolidin-2-ylidene derivatives (up to 50%) could inform improved routes for the target compound.
  • Structural Tuning : Replacing dibutyl with shorter alkyl chains or polar groups (e.g., hydroxyethyl in compound BP 27384) may balance lipophilicity and solubility .

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